molecular formula C5H5IN2OS B224188 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one CAS No. 76510-61-7

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B224188
CAS No.: 76510-61-7
M. Wt: 268.08 g/mol
InChI Key: WTHKWCNGAAYWAQ-UHFFFAOYSA-N
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Description

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one typically involves the iodination of 2-(methylthio)pyrimidin-4(3H)-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyrimidine ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, at elevated temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, typically at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, under anhydrous conditions.

Major Products Formed

    Substitution: Products include 5-amino-2-(methylthio)pyrimidin-4(3H)-one or 5-thio-2-(methylthio)pyrimidin-4(3H)-one.

    Oxidation: Products include 5-iodo-2-(methylsulfinyl)pyrimidin-4(3H)-one or 5-iodo-2-(methylsulfonyl)pyrimidin-4(3H)-one.

    Reduction: Products include 2-(methylthio)pyrimidin-4(3H)-one or other reduced derivatives.

Scientific Research Applications

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents. Its derivatives have shown potential in inhibiting specific enzymes and pathways involved in disease progression.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe to study the interactions of pyrimidine derivatives with biological macromolecules, such as DNA and proteins.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The iodine atom and the methylthio group play crucial roles in its binding affinity and specificity towards molecular targets. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes or interfering with viral DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-2-(methylthio)pyrimidine
  • 5-Iodo-2-(methylthio)pyrimidine-4,6-diamine
  • 2-(Methylthio)pyrimidin-4-amine

Uniqueness

5-Iodo-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of both an iodine atom and a methylthio group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-iodo-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHKWCNGAAYWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463482
Record name AG-H-05354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76510-61-7
Record name AG-H-05354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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